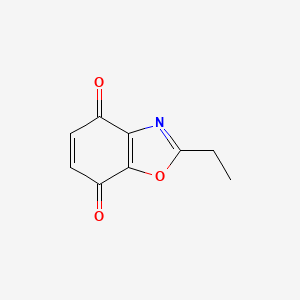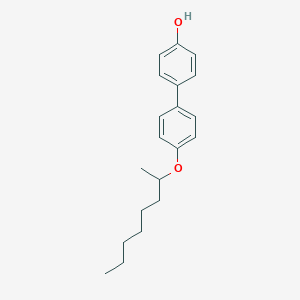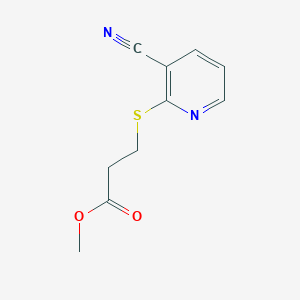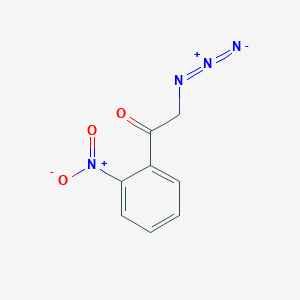
2-Azido-2'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-2’-nitroacetophenone is an organic compound that features both azido and nitro functional groups attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2’-nitroacetophenone typically involves the introduction of azido and nitro groups onto an acetophenone framework. One common method involves the nitration of acetophenone to form 2-nitroacetophenone, followed by azidation to introduce the azido group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the azidation can be performed using sodium azide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for 2-Azido-2’-nitroacetophenone are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Azido-2’-nitroacetophenone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) in solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2-amino-2’-nitroacetophenone.
Substitution: Formation of triazoles or other azide-derived products.
Scientific Research Applications
2-Azido-2’-nitroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-2’-nitroacetophenone involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Azidoacetophenone: Lacks the nitro group, making it less reactive in certain redox reactions.
2-Nitroacetophenone: Lacks the azido group, limiting its use in click chemistry.
2-Azido-2’-aminoacetophenone:
Uniqueness
2-Azido-2’-nitroacetophenone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity patterns and make it a versatile compound in synthetic chemistry. Its dual functionality allows it to participate in a wide range of chemical reactions, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-azido-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-3-1-2-4-7(6)12(14)15/h1-4H,5H2 |
InChI Key |
RIHMTWZEHXABJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
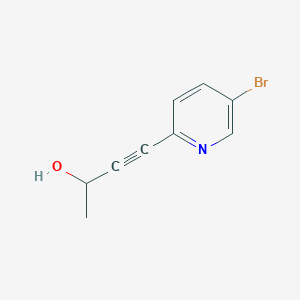


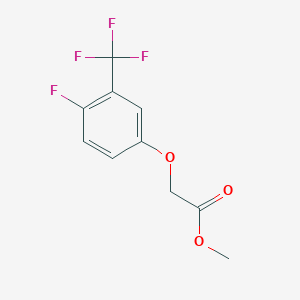
-,1,1-dimethylethyl ester](/img/structure/B8553316.png)

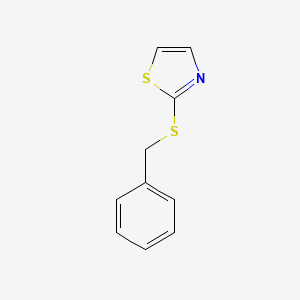
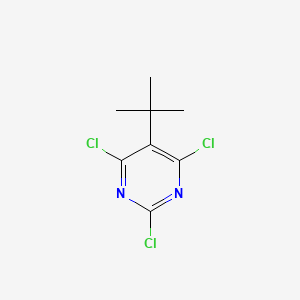
![1-[2-(Benzenesulfonyl)ethenyl]naphthalene](/img/structure/B8553332.png)

